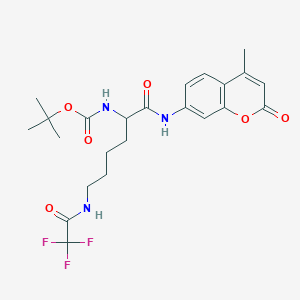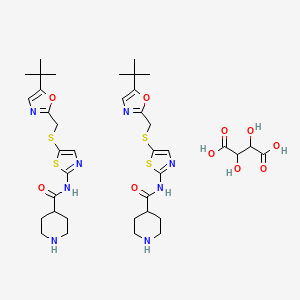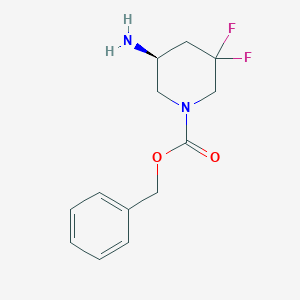![molecular formula C11H21N B12284764 N-(butan-2-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12284764.png)
N-(butan-2-yl)bicyclo[2.2.1]heptan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(ブタン-2-イル)ビシクロ[2.2.1]ヘプタン-2-アミン: は、ビシクリックアミン類に属する有機化合物です。この化合物は、多くの天然化合物および合成化合物に見られる一般的なモチーフであるビシクロ[2.2.1]ヘプタン構造を特徴としています。窒素原子に結合したブタン-2-イル基の存在は、その構造の複雑さと潜在的な反応性に加わります。
準備方法
合成経路と反応条件
N-(ブタン-2-イル)ビシクロ[2.2.1]ヘプタン-2-アミンの合成は、いくつかの合成経路を通じて達成できます。一般的な方法の1つは、ビシクロ[2.2.1]ヘプタン-2-オンを還元的アミノ化条件下でブタン-2-アミンと反応させることです。反応には通常、シアノ水素化ホウ素ナトリウムまたはトリアセトキシ水素化ホウ素ナトリウムなどの還元剤が必要であり、メタノールまたはエタノールなどの適切な溶媒中で行われます。
工業生産方法
工業的な設定では、N-(ブタン-2-イル)ビシクロ[2.2.1]ヘプタン-2-アミンの製造には、高収率と純度を確保するために連続フロープロセスが関与することがあります。パラジウムまたは白金触媒の存在下でビシクロ[2.2.1]ヘプタン-2-オンをブタン-2-アミンで接触水素化することができます。反応は通常、変換率を最適化するために高圧および高温で行われます。
化学反応の分析
反応の種類
N-(ブタン-2-イル)ビシクロ[2.2.1]ヘプタン-2-アミンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して酸化して、対応するケトンまたはカルボン酸を形成することができます。
還元: この化合物の還元は、水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して、アミンまたはアルコールを生成することができます。
置換: アミン基は、ハロゲン化アルキルまたはハロゲン化アシルとの求核置換反応を起こして、置換アミンまたはアミドを形成することができます。
一般的な試薬と条件
酸化: 水溶液中の過マンガン酸カリウム、酢酸中の三酸化クロム。
還元: エーテル中の水素化アルミニウムリチウム、メタノール中の水素化ホウ素ナトリウム。
置換: トリエチルアミンまたはピリジンなどの塩基の存在下でのハロゲン化アルキルまたはハロゲン化アシル。
生成される主な生成物
酸化: ケトン、カルボン酸。
還元: アミン、アルコール。
置換: 置換アミン、アミド。
科学研究の応用
N-(ブタン-2-イル)ビシクロ[2.2.1]ヘプタン-2-アミンは、いくつかの科学研究の応用があります。
化学: 複雑な有機分子の合成におけるビルディングブロックとして、および配位化学におけるリガンドとして使用されます。
生物学: 神経伝達物質アナログとしての可能性と生物系への影響について調査されています。
医学: 薬物開発のための前駆体としての使用など、潜在的な治療的特性について調査されています。
産業: 特殊化学薬品や材料の製造に使用されます。
科学的研究の応用
N-(butan-2-yl)bicyclo[2.2.1]heptan-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a neurotransmitter analog and its effects on biological systems.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
N-(ブタン-2-イル)ビシクロ[2.2.1]ヘプタン-2-アミンの作用機序は、受容体や酵素などの特定の分子標的との相互作用を伴います。この化合物は、これらの標的の活性を調節し、さまざまな生化学的経路に影響を与えるアゴニストまたはアンタゴニストとして作用する可能性があります。正確な分子標的と経路は、化合物が使用される特定の用途とコンテキストによって異なります。
類似の化合物との比較
N-(ブタン-2-イル)ビシクロ[2.2.1]ヘプタン-2-アミンは、以下のような他の類似の化合物と比較できます。
ビシクロ[2.2.1]ヘプタン-2-アミン: ブタン-2-イル基がなく、反応性と特性が異なります。
N-(メチル)ビシクロ[2.2.1]ヘプタン-2-アミン: ブタン-2-イル基の代わりにメチル基が含まれており、立体効果と電子効果が異なります。
N-(エチル)ビシクロ[2.2.1]ヘプタン-2-アミン: エチル基を特徴とし、その化学的挙動と用途に影響を与えます。
N-(ブタン-2-イル)ビシクロ[22
類似化合物との比較
N-(butan-2-yl)bicyclo[2.2.1]heptan-2-amine can be compared with other similar compounds, such as:
Bicyclo[2.2.1]heptan-2-amine: Lacks the butan-2-yl group, resulting in different reactivity and properties.
N-(methyl)bicyclo[2.2.1]heptan-2-amine: Contains a methyl group instead of a butan-2-yl group, leading to variations in steric and electronic effects.
N-(ethyl)bicyclo[2.2.1]heptan-2-amine: Features an ethyl group, which influences its chemical behavior and applications.
The uniqueness of N-(butan-2-yl)bicyclo[22
特性
分子式 |
C11H21N |
|---|---|
分子量 |
167.29 g/mol |
IUPAC名 |
N-butan-2-ylbicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C11H21N/c1-3-8(2)12-11-7-9-4-5-10(11)6-9/h8-12H,3-7H2,1-2H3 |
InChIキー |
UOBRJMBHSZYYBM-UHFFFAOYSA-N |
正規SMILES |
CCC(C)NC1CC2CCC1C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo-quinolizine-3-carboxylic acid](/img/structure/B12284686.png)
![N-[4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitro-3,4-dihydrochromen-6-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B12284688.png)
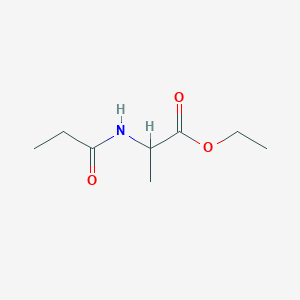
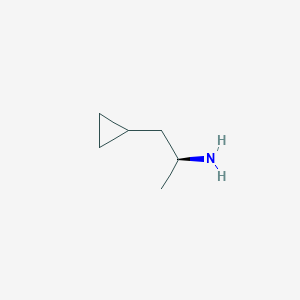
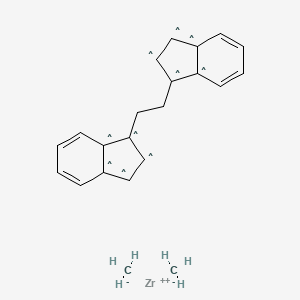
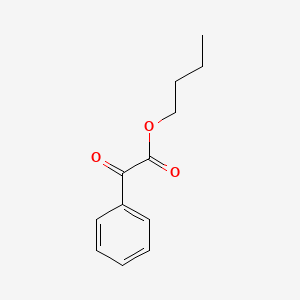
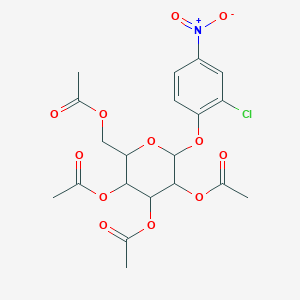

![9-[2-[2-(dimethylamino)ethyl-methylamino]ethyl]-5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-6-one;dihydrochloride](/img/structure/B12284723.png)
